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For Immediate Release

New Haven, CT — December 2, 2025 — Preclinical data on the novel PROTAC® estrogen
receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in
palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings
position vepdegestrant as a promising therapeutic option for patients who have developed
resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced
breast cancer.

In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model,
ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a
remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially
greater than that observed with the CDK4/6 inhibitors palbociclib (60 mg/kg, orally) and
abemaciclib (50 mg/kg, orally), which demonstrated TGlIs of 57% and 40%, respectively, in the
same model.[3]

Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of
action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination
and subsequent proteasomal degradation, leading to a more profound and sustained
suppression of ER signaling compared to conventional therapies.[4][5]
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Comparative Efficacy in Palbociclib-Resistant
Models

The following table summarizes the preclinical efficacy of vepdegestrant compared to other
therapeutic agents in palbociclib-resistant ER+ breast cancer models.

Tumor Growth

Compound Model Dosing . Source
Inhibition (TGI)
Vepdegestrant ST941/HI/PBR 10 mg/kg, p.o.,
102% [1][2][3]
(ARV-471) (PDX) q.d.
o ST941/HI/PBR 60 mg/kg, p.o.,
Palbociclib 57% [3]
(PDX) g.d.
o ST941/HI/PBR 50 mg/kg, p.o.,
Abemaciclib 40% [3]
(PDX) g.d.
o Palbociclib- N )
Abemaciclib ) Not specified Responsive [61[71[8]
Resistant PDX
CDKa4/6i- " .
Elacestrant ] Not specified Active 9]
Resistant PDX
Camizestrant + ST1799PBR »
o Not specified 78% [10]
Palbociclib (PDX)
Camizestrant + ST1799PBR -
o Not specified 89% [10]
Abemaciclib (PDX)
Camizestrant + ST1799PBR -
o Not specified 76% [10]
Ribociclib (PDX)

Experimental Protocols

Vepdegestrant in Palbociclib-Resistant PDX Model
(ST941/HI/IPBR)

The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an
ER Y537S mutation, through continuous exposure to palbociclib.[1]
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e Animal Model: 6- to 12-week-old female athymic nude mice.

o Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously
implanted.[1]

e Treatment: Once tumors reached a mean volume of approximately 125-250 mm3, mice were
treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or
abemaciclib (50 mg/kg).[1][3]

e Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated
using the formula: (width2 x length) / 2.[1]

Abemaciclib in Palbociclib-Resistant Xenograft Model

A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-
week-old female BALB/c nude mice.[11]

o Animal Model: Four-week-old female BALB/c nude mice.
e Tumor Implantation: 1 x 107 MCF7-PR cells were suspended in Matrigel and injected.

e Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor
volumes were monitored every 2-3 days.[11]

Visualizing the Mechanisms of Action and
Resistance

The development of resistance to palbociclib is multifactorial, often involving the upregulation of
alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism
of potent ER degradation offers a direct way to counteract the primary driver of these tumors.
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Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.

The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell
proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge
through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the

ER, the primary driver of this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Vepdegestrant (ARV-471) Demonstrates Superior
Efficacy in Palbociclib-Resistant Breast Cancer Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15565710#sp-471-s-performance-in-
palbociclib-resistant-breast-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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